3-(2,2,2-Trifluoroethoxy)prop-1-yne
Overview
Description
“3-(2,2,2-Trifluoroethoxy)prop-1-yne” is a chemical compound with the molecular formula C5H5F3O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C5H7F3O/c1-2-3-9-4-5(6,7)8/h2H,1,3-4H2
. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 138.09 .Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
- In Organic Synthesis : Fluorinated compounds, due to their unique reactivity and the stability of the C-F bond, are valuable in organic synthesis. For instance, trifluoromethanesulfonic acid (TfOH) is utilized in electrophilic aromatic substitution reactions, highlighting the use of fluorinated reagents in synthesizing complex organic molecules (Kazakova & Vasilyev, 2017). This underscores the potential utility of fluorinated alkynes in facilitating novel synthetic routes or improving existing methodologies.
Fluorinated Solvents in Extraction Processes
- As Solvent Alternatives : The search for environmentally benign solvents has led to the evaluation of fluorinated solvents in various applications. For example, 2-methyloxolane (2-MeOx) has been discussed as a sustainable lipophilic solvent to substitute hexane for green extraction of natural products, demonstrating the growing interest in fluorinated solvents for their unique properties and lower environmental impact (Rapinel et al., 2020).
Fluorinated Compounds in Materials Science
- In Materials Science : Fluorinated compounds are integral to the development of materials with specific properties, such as high thermal stability, chemical resistance, and unique optical properties. Research into polymers, for example, demonstrates the importance of fluorinated components in enhancing material performance across a variety of applications, from coatings to electronics (Puts, Crouse, & Améduri, 2019).
Safety and Hazards
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c1-2-3-9-4-5(6,7)8/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNZUBXDVPVYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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